Ceftibuten's Superior In Vitro Potency Against a Broad Enterobacteriaceae Collection
In a large-scale study evaluating 4,735 clinical bacterial isolates, ceftibuten demonstrated markedly superior activity against Enterobacteriaceae compared to cefixime and cefuroxime [1].
| Evidence Dimension | Inhibition of Enterobacteriaceae strains at specified MIC breakpoints |
|---|---|
| Target Compound Data | 92% of isolates inhibited at ≤ 8.0 μg/mL |
| Comparator Or Baseline | Cefixime: 78.7% inhibited at ≤ 1.0 μg/mL; Cefuroxime: 45.1% inhibited at ≤ 2.0 μg/mL |
| Quantified Difference | Ceftibuten inhibited a significantly larger proportion of Enterobacteriaceae isolates than cefixime (13.3% absolute difference) and cefuroxime (46.9% absolute difference) at the tested breakpoints. |
| Conditions | Broth microdilution testing of 4,735 clinical isolates from four medical centers; data reported from Jones & Barry (1988) [1]. |
Why This Matters
This data justifies ceftibuten's selection for research targeting broad-spectrum Gram-negative coverage, particularly where cefixime or cefuroxime may fail due to reduced susceptibility in a significant subset of clinical strains.
- [1] Jones, R. N., & Barry, A. L. (1988). Ceftibuten (7432-S, SCH 39720): Comparative antimicrobial activity against 4735 clinical isolates, beta-lactamase stability and broth microdilution quality control guidelines. European Journal of Clinical Microbiology & Infectious Diseases, 7(6), 802–807. View Source
